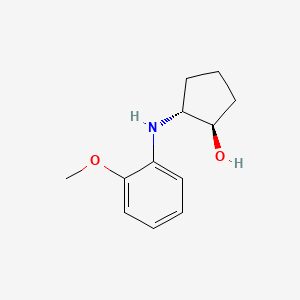![molecular formula C18H26N2O4 B13352504 Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester](/img/structure/B13352504.png)
Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzoic acid core, substituted with various functional groups including an ethyl ester, a methoxy group, and an amino group linked to a dimethylbutylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester typically involves multiple steps. One common method starts with the esterification of benzoic acid to form the ethyl ester. This is followed by the introduction of the methoxy group through a methylation reaction. The amino group is then introduced via an amination reaction, and finally, the dimethylbutylidene moiety is added through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Catalysts and solvents are also selected to enhance the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 3-amino-, ethyl ester: Similar in structure but lacks the methoxy and dimethylbutylidene groups.
Benzoic acid, 2-amino-, ethyl ester: Similar but with the amino group in a different position.
Benzoic acid, ethyl ester: Lacks the amino, methoxy, and dimethylbutylidene groups.
Uniqueness
The uniqueness of Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H26N2O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
ethyl 4-[[2-(3,3-dimethylbutylideneamino)acetyl]amino]-3-methoxybenzoate |
InChI |
InChI=1S/C18H26N2O4/c1-6-24-17(22)13-7-8-14(15(11-13)23-5)20-16(21)12-19-10-9-18(2,3)4/h7-8,10-11H,6,9,12H2,1-5H3,(H,20,21) |
Clé InChI |
FVWZONKUROCGCZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)CN=CCC(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



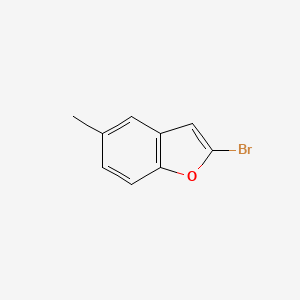
![tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13352438.png)
![11-Nitro-7H-benzo[de]anthracen-7-one](/img/structure/B13352442.png)

![6-(2,5-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352453.png)
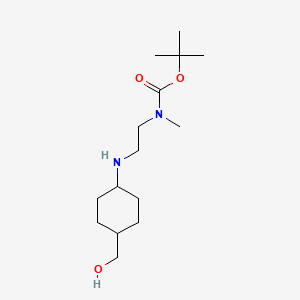



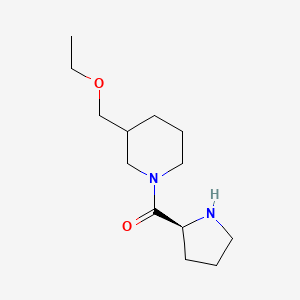
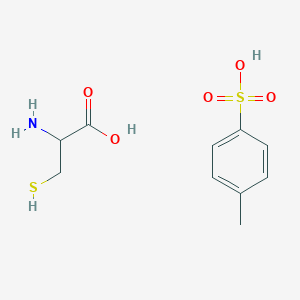
![4-Sulfocalix[4]arene hydrate](/img/structure/B13352509.png)
